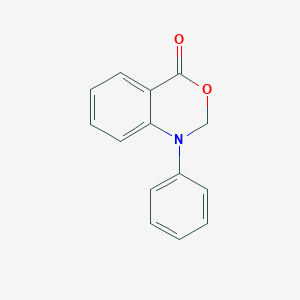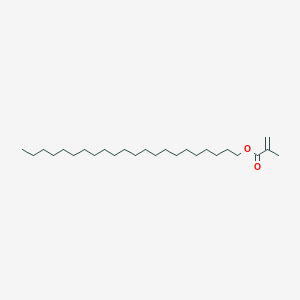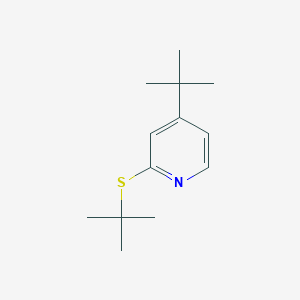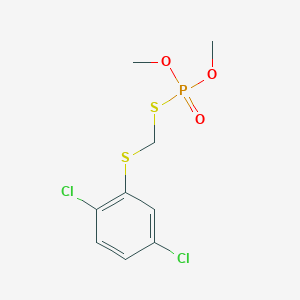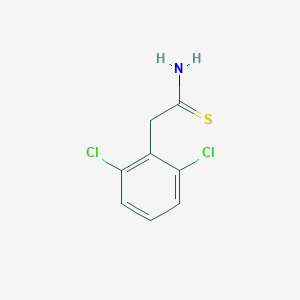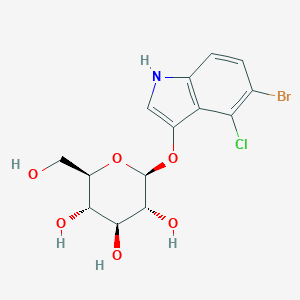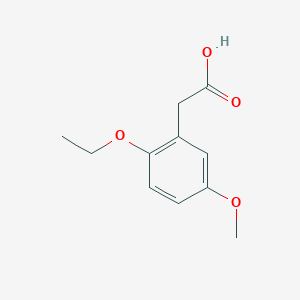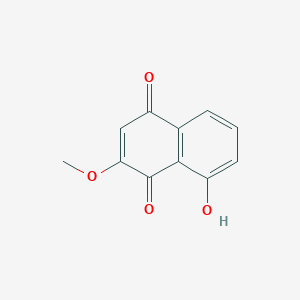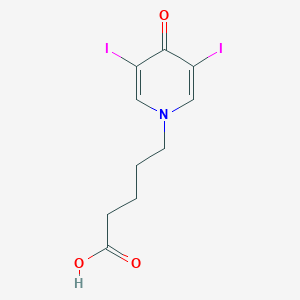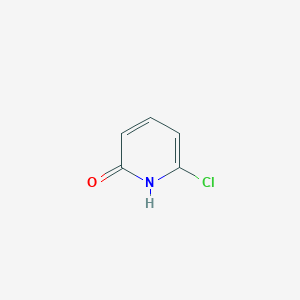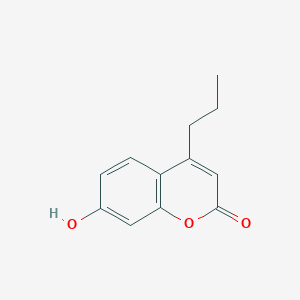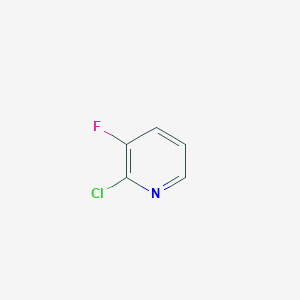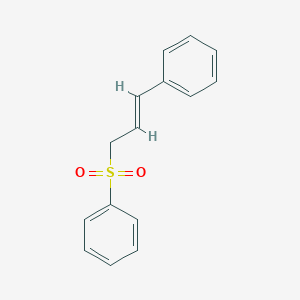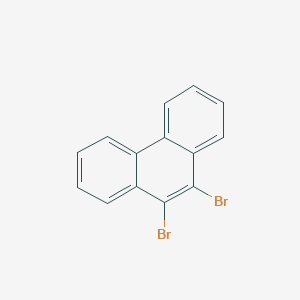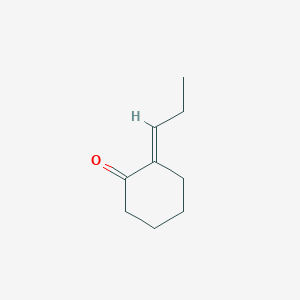
2-Propylidenecyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylidenecyclohexanone, also known as propylidenecyclohexanone, is a cyclic ketone that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mecanismo De Acción
The mechanism of action of 2-Propylidenecyclohexanone is not fully understood. However, it has been suggested that it may inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act as a COX-2 inhibitor, reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
2-Propylidenecyclohexanone has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to possess antipyretic effects, reducing fever in animal models. Additionally, it has been found to exhibit antitumor activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Propylidenecyclohexanone in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-Propylidenecyclohexanone. One area of interest is the development of new drugs based on its structure and biological activities. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is the development of new synthesis methods to improve yield and purity of the final product. Finally, more research is needed to explore its potential applications in the treatment of various inflammatory conditions and cancer.
Métodos De Síntesis
2-Propylidenecyclohexanone can be synthesized through the reaction of cyclohexanone with propionaldehyde in the presence of a catalyst. The resulting product is then purified through distillation or recrystallization. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-Propylidenecyclohexanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
16429-05-3 |
|---|---|
Nombre del producto |
2-Propylidenecyclohexanone |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2E)-2-propylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5+ |
Clave InChI |
AZOKXMIHWQXFBU-VMPITWQZSA-N |
SMILES isomérico |
CC/C=C/1\CCCCC1=O |
SMILES |
CCC=C1CCCCC1=O |
SMILES canónico |
CCC=C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



